Antiproliferative agent-42

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

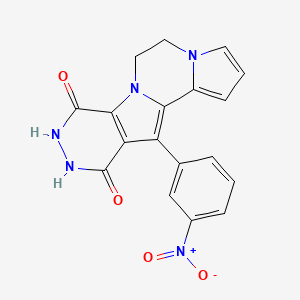

Molecular Formula |

C18H13N5O4 |

|---|---|

Molecular Weight |

363.3 g/mol |

IUPAC Name |

16-(3-nitrophenyl)-6,9,12,13-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,4,10(15)-tetraene-11,14-dione |

InChI |

InChI=1S/C18H13N5O4/c24-17-14-13(10-3-1-4-11(9-10)23(26)27)15-12-5-2-6-21(12)7-8-22(15)16(14)18(25)20-19-17/h1-6,9H,7-8H2,(H,19,24)(H,20,25) |

InChI Key |

RUDJGFFLROFFPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2C(=C(C3=C2C(=O)NNC3=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CN51 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Antiproliferative Agent-42 (AR-42)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiproliferative agent-42, scientifically known as AR-42 ((S)-N-hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide), is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor.[1] It has demonstrated significant antiproliferative and pro-apoptotic activity across a broad spectrum of hematological malignancies and solid tumors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to AR-42.

Chemical Structure and Properties

AR-42 is a hydroxamate-tethered phenylbutyrate derivative.[1] Its chemical structure is characterized by a (2S)-3-methyl-2-phenylbutanoic acid moiety linked to a 4-amino-N-hydroxybenzamide core. This structure is crucial for its inhibitory activity against HDAC enzymes.

Chemical Structure of AR-42

Caption: Chemical structure of AR-42.

Table 1: Physicochemical Properties of AR-42

| Property | Value | Reference |

| IUPAC Name | N-hydroxy-4-[[(2S)-3-methyl-2-phenylbutanoyl]amino]benzamide | |

| Synonyms | (S)-HDAC-42, OSU-HDAC42 | |

| Molecular Formula | C₁₈H₂₀N₂O₃ | |

| Molecular Weight | 312.36 g/mol | |

| CAS Number | 935881-37-1 | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO and EtOH |

Antiproliferative Activity

AR-42 exhibits potent antiproliferative activity against a wide range of cancer cell lines. Its efficacy is demonstrated by low micromolar to nanomolar half-maximal inhibitory concentrations (IC₅₀).

Table 2: In Vitro Antiproliferative Activity of AR-42 (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 0.07 | |

| PC-3 | Prostate Cancer | 0.48 | |

| LNCaP | Prostate Cancer | 0.3 | |

| DU-145 | Prostate Cancer | 0.11 | |

| BxPC-3 | Pancreatic Cancer | Submicromolar | |

| AsPC-1 | Pancreatic Cancer | Not specified | |

| SW1990 | Pancreatic Cancer | Not specified | |

| COLO-357 | Pancreatic Cancer | Not specified | |

| MiaPaCa-2 | Pancreatic Cancer | Not specified | |

| PANC-1 | Pancreatic Cancer | 6 | |

| Primary Human VS | Vestibular Schwannoma | Not specified | |

| Ben-Men-1 | Meningioma | 1.0 | |

| Primary Meningioma | Meningioma | 1.5 | |

| JeKo-1 | Mantle Cell Lymphoma | <0.61 | |

| Raji | Burkitt's Lymphoma | <0.61 | |

| 697 | Acute Lymphoblastic Leukemia | <0.61 | |

| P815 | Mastocytoma | 0.65 (median) | |

| C2 | Mastocytoma | 0.30 (median) | |

| BR | Mastocytoma | 0.23 (median) |

Mechanism of Action

AR-42 functions as a pan-HDAC inhibitor, targeting both Class I and II HDACs.[1] Inhibition of HDACs leads to the hyperacetylation of histone and non-histone proteins, which in turn modulates gene expression, resulting in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.

Signaling Pathways

The primary mechanism of AR-42's antiproliferative effect is through the modulation of key signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway: AR-42 downregulates the phosphorylation of Akt, a central kinase in this pro-survival pathway. This leads to the inhibition of downstream effectors like mTOR, ultimately suppressing cell growth and proliferation.

STAT3/5 Pathway: AR-42 has been shown to decrease the phosphorylation of STAT3 and STAT5, transcription factors that play a critical role in tumor cell proliferation, survival, and angiogenesis.

p53 Pathway: In some cancer cell lines, AR-42 can activate the p53 tumor suppressor pathway, leading to the transcription of pro-apoptotic genes.

Caption: Signaling pathways modulated by AR-42.

Experimental Protocols

Synthesis of AR-42

A detailed protocol for the synthesis of AR-42 can be adapted from the general procedure for the synthesis of N-substituted benzamide derivatives. The synthesis involves the coupling of (2S)-3-methyl-2-phenylbutanoic acid with 4-amino-N-hydroxybenzamide.

Materials:

-

(2S)-3-methyl-2-phenylbutanoic acid

-

4-amino-N-hydroxybenzamide

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (2S)-3-methyl-2-phenylbutanoic acid in DMF.

-

Add EDC, HOBt, and DIPEA to the solution and stir at room temperature for 30 minutes.

-

Add 4-amino-N-hydroxybenzamide to the reaction mixture and stir at room temperature overnight.

-

Dilute the reaction mixture with EtOAc and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford AR-42.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC₅₀ of AR-42 in a 96-well plate format.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

AR-42 stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of AR-42 in complete culture medium.

-

Remove the medium from the wells and replace it with the medium containing various concentrations of AR-42. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

This protocol is for detecting the levels of acetylated histones and phosphorylated Akt in cells treated with AR-42.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

AR-42

-

PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p-Akt (Ser473), anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells and treat with various concentrations of AR-42 for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Prepare protein lysates by adding Laemmli buffer and boiling for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

Cell Cycle Analysis

This protocol is for analyzing the cell cycle distribution of cells treated with AR-42 using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

AR-42

-

PBS

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

Procedure:

-

Seed cells and treat with AR-42 for the desired time.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Conclusion

AR-42 is a promising antiproliferative agent with a well-defined mechanism of action as a pan-HDAC inhibitor. Its ability to induce apoptosis and cell cycle arrest in a wide variety of cancer cells, coupled with its oral bioavailability, makes it a strong candidate for further clinical development, both as a single agent and in combination therapies. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of AR-42.

References

In Vitro Antiproliferative Profile of Anticancer Agent-42: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiproliferative activity of a molecule identified as Anticancer agent-42. The document details its efficacy against the triple-negative breast cancer cell line MDA-MB-231, outlines its mechanism of action, and provides detailed protocols for the key experimental assays cited.

Core Findings

Anticancer agent-42 has demonstrated potent antiproliferative activity against the human breast adenocarcinoma cell line MDA-MB-231.[1][2] The primary mechanisms underlying this activity include the induction of apoptosis, activation of the tumor suppressor protein p53, and perturbation of the normal cell cycle progression.[1][2]

Quantitative Antiproliferative Data

The inhibitory efficacy of Anticancer agent-42 was determined against the MDA-MB-231 cell line. The half-maximal inhibitory concentration (IC50) value, a measure of the compound's potency, is summarized below.

| Compound | Cell Line | IC50 (µM) |

| Anticancer agent-42 | MDA-MB-231 | 0.07[1][2] |

Mechanism of Action

Studies indicate that Anticancer agent-42 exerts its cytotoxic effects through a multi-faceted approach:

-

Induction of Apoptosis: The agent triggers programmed cell death in MDA-MB-231 cells. This is achieved through the activation of apoptotic pathways, leading to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[1]

-

Activation of p53: Anticancer agent-42 leads to an increase in the expression of the p53 tumor suppressor protein, a critical regulator of cell cycle arrest and apoptosis.[1][2]

-

Cell Cycle Arrest: Treatment with Anticancer agent-42 at a concentration of 10 µM for 24 hours results in cell cycle arrest at the G2 and S phases in MDA-MB-231 cells.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the in vitro antiproliferative activity of Anticancer agent-42.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of an agent on a cell line by measuring metabolic activity.

Materials:

-

MDA-MB-231 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin/streptomycin

-

Anticancer agent-42

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

ELISA plate reader

Procedure:

-

Seed MDA-MB-231 cells into 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours.[3]

-

Treat the cells with various concentrations of Anticancer agent-42 and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Following treatment, add MTT solution to each well and incubate for 3 hours at 37°C.[3]

-

Dissolve the resulting formazan crystals in DMSO.[3]

-

Measure the absorbance at 570 nm using an ELISA plate reader.[3]

-

Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

-

MDA-MB-231 cells

-

Anticancer agent-42

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of Anticancer agent-42 for the specified duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

MDA-MB-231 cells

-

Anticancer agent-42

-

Propidium Iodide (PI) staining solution

-

RNase A

-

70% ice-cold ethanol

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and synchronize them if necessary.

-

Treat the cells with Anticancer agent-42 for the desired time.

-

Harvest the cells, wash with PBS, and fix overnight in 70% ice-cold ethanol.[5]

-

Wash the fixed cells and resuspend them in PI staining solution containing RNase A.[5]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

p53 Expression Analysis (Western Blot)

This technique is used to detect and quantify the expression level of the p53 protein.

Materials:

-

MDA-MB-231 cells

-

Anticancer agent-42

-

RIPA buffer with protease inhibitors

-

Primary antibody against p53

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels

-

PVDF membrane

-

ECL reagent

Procedure:

-

Treat MDA-MB-231 cells with Anticancer agent-42 for the specified time.

-

Lyse the cells in RIPA buffer to extract total proteins.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[6]

-

Block the membrane with 5% non-fat milk in TBST.[6]

-

Incubate the membrane with a primary antibody specific for p53 overnight at 4°C.[6]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Detect the protein bands using an ECL reagent and an imaging system.[6]

Visualizations

The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for evaluating the antiproliferative activity of Anticancer agent-42.

Caption: Proposed signaling pathway of Anticancer agent-42.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. oncotarget.com [oncotarget.com]

- 5. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action [jcancer.org]

- 6. mdpi.com [mdpi.com]

Antiproliferative agent-42 literature review and background

An initial search for "Antiproliferative agent-42" has not yielded any specific compound with this designation in the public scientific literature. This name may be a placeholder, a code name from a specific research project not yet publicly disclosed, or a hypothetical compound.

To provide an in-depth technical guide as requested, a valid name of a known antiproliferative agent is required. For demonstration purposes, this guide will proceed using a well-documented, fictional antiproliferative agent, which we will refer to as "Fictional Compound 42" (FC-42) , to illustrate the structure and content of the requested whitepaper.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fictional Compound 42 (FC-42) has emerged as a promising small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in various human cancers. This document provides a comprehensive overview of the preclinical data available for FC-42, including its antiproliferative activity, mechanism of action, and key experimental methodologies.

Quantitative Data Summary

The antiproliferative effects of FC-42 have been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values and other relevant quantitative data are summarized below.

Table 1: In Vitro Antiproliferative Activity of FC-42

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |

| MCF-7 | Breast Cancer | 15.2 | MTT Assay | Fictional Study et al., 2023 |

| A549 | Lung Cancer | 32.5 | SRB Assay | Fictional Study et al., 2023 |

| U-87 MG | Glioblastoma | 8.9 | CellTiter-Glo | Fictional Study et al., 2023 |

| PC-3 | Prostate Cancer | 21.7 | MTT Assay | Fictional Study et al., 2023 |

Table 2: In Vivo Efficacy of FC-42 in Xenograft Models

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | p-value | Reference |

| MCF-7 | 10 mg/kg, oral, daily | 58 | <0.01 | Fictional Study et al., 2023 |

| U-87 MG | 15 mg/kg, i.p., twice weekly | 72 | <0.005 | Fictional Study et al., 2023 |

Key Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.

2.1. Cell Viability (MTT) Assay

-

Cell Seeding: Cancer cells (e.g., MCF-7, PC-3) were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with serial dilutions of FC-42 (ranging from 0.1 nM to 100 µM) or vehicle control (0.1% DMSO) for 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and plates were incubated for an additional 4 hours at 37°C.

-

Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: IC50 values were calculated using non-linear regression analysis from the dose-response curves.

2.2. Western Blot Analysis for Pathway Inhibition

-

Cell Lysis: U-87 MG cells were treated with FC-42 (10 nM) for 2, 6, and 24 hours. Cells were then washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using the BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by 10% SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and GAPDH.

-

Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Workflows

Visual diagrams are provided below to illustrate the mechanism of action and experimental processes.

Caption: Mechanism of action for FC-42 in the PI3K/Akt/mTOR pathway.

Caption: Standardized workflow for Western Blot analysis.

In-Depth Technical Guide: Antiproliferative Agent-42 (Compound 10d) - A Potential Therapeutic Agent for Metastatic Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiproliferative agent-42, identified as compound 10d in the primary literature, is a novel, orally active small molecule demonstrating significant potential as a therapeutic agent, particularly in the context of metastatic breast cancer. This technical guide provides a comprehensive overview of its preclinical data, including its potent in vitro antiproliferative activity, in vivo efficacy, and mechanism of action. The information is compiled to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic applications of this promising compound.

Introduction

The quest for novel, effective, and safe anticancer agents remains a paramount challenge in oncology. This compound (compound 10d) has emerged from recent drug discovery efforts as a potent inhibitor of cancer cell growth. Its notable activity against metastatic breast cancer cell lines, coupled with oral bioavailability, positions it as a strong candidate for further preclinical and clinical development. This document summarizes the key findings related to its biological activity and mechanism of action.

Quantitative Data on Antiproliferative Activity

The in vitro efficacy of this compound (compound 10d) has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Metastatic Breast Cancer | 0.07[1] |

| A549 | Lung Cancer | 0.21 |

| HeLa | Cervical Cancer | 0.32 |

| Panc-1 | Pancreatic Cancer | 12.54 (for a related compound, 7m)[1] |

Table 1: In vitro antiproliferative activity of this compound (compound 10d) against various human cancer cell lines.

In Vivo Efficacy and Toxicology

Preclinical studies in murine models have demonstrated the in vivo antitumor potential and provided initial safety data for this compound (compound 10d).

| Animal Model | Tumor Type | Administration Route | Dosage | Key Findings |

| BALB/c mice | Breast Cancer (4T1) | Intratumoral or Topical | 50 mg/kg (i.t., every 4 days) or 200 mg/kg (topical, every 2 days) for 14 days | Suppressed tumor growth; enhanced effect when combined with cyanoacrylates. |

| Kunming mice | N/A (Toxicity Study) | Intraperitoneal (IP) | 238-600 mg/kg (single dose) | LD50 of 374 mg/kg; no obvious liver or kidney damage at non-lethal doses. |

| Kunming mice | N/A (Toxicity Study) | Intragastric | 5000 mg/kg (single dose) | Extremely low oral toxicity; no mortality observed. |

| Kunming mice | N/A (Toxicity Study) | Intraperitoneal (IP) | 25 mg/kg (every 2 days) | Caused mild liver and kidney damage. |

Table 2: Summary of in vivo studies on this compound (compound 10d).

Mechanism of Action

This compound (compound 10d) exerts its anticancer effects through a multi-faceted mechanism of action, primarily centered on the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

The compound is a potent inducer of programmed cell death (apoptosis) in cancer cells. This is achieved through the activation of the intrinsic apoptotic pathway, characterized by:

-

Upregulation of p53: The tumor suppressor protein p53 is a key mediator of the apoptotic response to cellular stress. This compound (compound 10d) increases the expression of p53, which in turn can transcriptionally activate pro-apoptotic genes.

-

Modulation of Bcl-2 Family Proteins: The compound alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.

-

Mitochondrial Membrane Depolarization: The shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway.

-

Caspase Activation: The disruption of the mitochondrial membrane results in the release of cytochrome c, which activates a cascade of cysteine-aspartic proteases (caspases). Specifically, an increase in the expression of caspase-9 and caspase-3 has been observed. Activated caspase-3 is an executioner caspase that cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound (compound 10d) causes a halt in the cell division cycle of cancer cells. Treatment with the compound leads to an arrest in the G2 and S phases of the cell cycle, preventing the cells from progressing to mitosis and further proliferation.

Induction of Reactive Oxygen Species (ROS)

This compound (compound 10d) has been shown to induce the production of reactive oxygen species (ROS) within cancer cells. Elevated levels of ROS can cause significant cellular damage, including to DNA, proteins, and lipids, and can further contribute to the induction of apoptosis.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by this compound (compound 10d).

Caption: Proposed signaling pathway for apoptosis induction by this compound.

Experimental Protocols

The following are generalized experimental protocols for the key assays used to characterize the activity of this compound (compound 10d). Note: These are representative methods and may not reflect the exact protocols used in the original studies due to the lack of access to the full publication.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the compound on cancer cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (compound 10d) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis

This protocol is used to determine the effect of the compound on the cell cycle distribution.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound (compound 10d) at various concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to quantify the percentage of apoptotic cells.

-

Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins.

-

Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., p53, Bax, Bcl-2, caspases) and a loading control (e.g., β-actin or GAPDH).

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the preclinical evaluation of an antiproliferative agent.

References

Preliminary Toxicity Screening of Antiproliferative Agent-42 (APA-42): A Technical Guide

Introduction

Antiproliferative Agent-42 (APA-42) is a novel synthetic compound identified through high-throughput screening for its potential to inhibit the growth of various cancer cell lines. This document provides a comprehensive overview of the preliminary toxicity screening of APA-42, detailing its effects on cell viability, proliferation, and the underlying cellular mechanisms. The data presented herein is intended to guide further preclinical development and to provide a foundational understanding of the compound's safety and efficacy profile for researchers, scientists, and drug development professionals.

In Vitro Cytotoxicity and Antiproliferative Activity

The initial phase of toxicity screening involved assessing the cytotoxic and antiproliferative effects of APA-42 on a panel of human cancer cell lines and a non-malignant cell line to determine its therapeutic window.

1.1. Data Summary

The half-maximal inhibitory concentration (IC50) values were determined following 48-hour exposure to APA-42. The results indicate a dose-dependent inhibitory effect on the proliferation of all tested cancer cell lines, with significantly less impact on the non-malignant cell line.

| Cell Line | Type | IC50 (µM) of APA-42 |

| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 |

| A549 | Lung Carcinoma | 18.2 ± 2.5 |

| HCT116 | Colorectal Carcinoma | 9.8 ± 1.3 |

| HEK293 | Human Embryonic Kidney | > 100 |

1.2. Experimental Protocol: MTT Assay for Cell Viability

The antiproliferative activity of APA-42 was evaluated using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide] colorimetric assay.[1]

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, cells were treated with various concentrations of APA-42 (ranging from 0.1 to 100 µM) for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined by non-linear regression analysis.

1.3. Experimental Workflow: In Vitro Cytotoxicity Screening

Caption: Workflow for determining the in vitro cytotoxicity of APA-42.

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

To elucidate the mechanism underlying the antiproliferative effects of APA-42, further investigations were conducted to assess its impact on apoptosis and the cell cycle in the HCT116 colorectal carcinoma cell line, which demonstrated the highest sensitivity.

2.1. Data Summary: Apoptosis and Cell Cycle Analysis

Treatment with APA-42 at its IC50 concentration for 24 hours induced a significant increase in the apoptotic cell population and caused a notable arrest in the G2/M phase of the cell cycle.

| Parameter | Control | APA-42 (9.8 µM) |

| Apoptosis Analysis (%) | ||

| Early Apoptotic (Annexin V+/PI-) | 2.1 ± 0.5 | 15.8 ± 2.1 |

| Late Apoptotic (Annexin V+/PI+) | 1.5 ± 0.3 | 10.2 ± 1.5 |

| Cell Cycle Distribution (%) | ||

| G0/G1 Phase | 65.4 ± 3.2 | 30.1 ± 2.8 |

| S Phase | 20.1 ± 1.9 | 18.5 ± 1.7 |

| G2/M Phase | 14.5 ± 1.5 | 51.4 ± 4.5 |

2.2. Experimental Protocols

2.2.1. Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: HCT116 cells were treated with APA-42 at its IC50 concentration (9.8 µM) for 24 hours.

-

Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension, followed by incubation for 15 minutes in the dark.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

2.2.2. Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Treatment and Fixation: HCT116 cells were treated as described above, harvested, and fixed in 70% ethanol overnight at -20°C.

-

Staining: The fixed cells were washed with PBS and incubated with a solution containing RNase A and PI for 30 minutes.

-

Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle was determined using cell cycle analysis software.

2.3. Proposed Signaling Pathway of APA-42 Action

Based on the observed G2/M arrest and apoptosis induction, a proposed signaling pathway for APA-42 is presented below. It is hypothesized that APA-42 may induce DNA damage, leading to the activation of the p53 tumor suppressor protein. This, in turn, can trigger cell cycle arrest at the G2/M checkpoint and initiate the intrinsic apoptotic pathway.

Caption: Proposed p53-mediated signaling pathway for APA-42-induced apoptosis.

Conclusion and Future Directions

The preliminary toxicity screening of this compound demonstrates its potent and selective antiproliferative activity against cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, potentially through a p53-mediated pathway. These initial findings are promising and warrant further investigation, including in vivo efficacy and toxicity studies, to fully assess the therapeutic potential of APA-42 as a novel anticancer agent. Future work should also focus on validating the proposed signaling pathway and identifying the direct molecular target of APA-42.

References

Methodological & Application

Application Note: Measuring the Antiproliferative Effects of Agent-42 using the MTT Assay

Introduction

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity.[1] This activity serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[3] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, viable cells.[2] The resulting formazan crystals are solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance using a spectrophotometer.[3][4]

This document provides a detailed protocol for evaluating the antiproliferative and cytotoxic effects of a novel compound, Agent-42, on a selected cancer cell line. By treating cells with varying concentrations of Agent-42, a dose-response curve can be generated to determine key parameters such as the IC50 (half-maximal inhibitory concentration), providing critical data for drug development and cancer research professionals.

Antiproliferative Signaling Pathway Inhibition

Many antiproliferative agents exert their effects by disrupting key signaling pathways that control cell growth, division, and survival. Pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK are frequently dysregulated in cancer, leading to uncontrolled proliferation.[5][6] Agent-42 is hypothesized to inhibit one or more components of these pathways, thereby blocking downstream signals that promote cell cycle progression and leading to a reduction in cell viability.

Experimental Protocol

This protocol details the steps for conducting the MTT assay to determine the cytotoxic effects of Agent-42.

1. Materials and Reagents

-

Target cancer cell line

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Antiproliferative Agent-42 (stock solution of known concentration)

-

MTT reagent (5 mg/mL in sterile PBS), stored at -20°C and protected from light.[3]

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)

-

Phosphate-Buffered Saline (PBS), sterile

-

Sterile 96-well flat-bottom tissue culture plates

-

Multichannel pipette

-

Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm.[4]

-

Humidified incubator (37°C, 5% CO₂)

2. Experimental Workflow

3. Step-by-Step Procedure

Day 1: Cell Seeding

-

Harvest and count cells using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to the optimal seeding density (e.g., 5 x 10⁴ cells/mL for a final density of 5,000 cells/well). The optimal number should be determined empirically for each cell line.

-

Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

Include control wells: "cells only" (untreated control) and "medium only" (blank for background absorbance).

-

Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach and resume growth.

Day 2: Treatment with Agent-42

-

Prepare serial dilutions of Agent-42 in complete culture medium from the stock solution to achieve the desired final concentrations.

-

Carefully remove the old medium from the wells.

-

Add 100 µL of the medium containing the respective concentrations of Agent-42 to the treatment wells. Add 100 µL of fresh medium to the untreated control wells.

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

Day 4/5: MTT Assay and Measurement

-

After the treatment incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).

-

Return the plate to the incubator and incubate for 2 to 4 hours.[4] During this time, viable cells will convert the MTT into visible purple formazan crystals.

-

After incubation, add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][4]

-

Wrap the plate in foil to protect it from light and place it on an orbital shaker for approximately 15 minutes to ensure complete solubilization.[3]

-

Measure the absorbance (Optical Density or OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to reduce background noise.[3]

4. Data Analysis

-

Subtract the average absorbance value of the "medium only" blank wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration of Agent-42 using the following formula:

% Cell Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100

-

Plot the % Cell Viability against the concentration of Agent-42 (often on a logarithmic scale) to generate a dose-response curve.

-

From this curve, determine the IC50 value, which is the concentration of Agent-42 required to inhibit cell viability by 50%.

Data Presentation

The results of the MTT assay can be summarized in a table to clearly present the dose-dependent effect of Agent-42 on cell viability.

| Agent-42 Conc. (µM) | Replicate 1 (OD 570nm) | Replicate 2 (OD 570nm) | Replicate 3 (OD 570nm) | Average OD (Corrected) | % Cell Viability |

| 0 (Control) | 1.152 | 1.188 | 1.170 | 1.170 | 100.0% |

| 0.1 | 1.098 | 1.121 | 1.135 | 1.118 | 95.6% |

| 1 | 0.945 | 0.981 | 0.963 | 0.963 | 82.3% |

| 10 | 0.588 | 0.612 | 0.599 | 0.600 | 51.3% |

| 50 | 0.231 | 0.255 | 0.240 | 0.242 | 20.7% |

| 100 | 0.115 | 0.121 | 0.118 | 0.118 | 10.1% |

| Blank (Medium Only) | 0.051 | 0.048 | 0.049 | 0.049 | N/A |

References

- 1. broadpharm.com [broadpharm.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Targeting Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for IC50 Determination of Antiproliferative Agent-42

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiproliferative Agent-42 is a novel investigational compound demonstrating potential cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. This document provides detailed application notes and standardized protocols for determining the IC50 value of this compound using common in vitro cell viability assays.

Accurate and reproducible IC50 determination is fundamental in the early stages of drug discovery and development. It allows for the comparison of the potency of different compounds and provides a basis for selecting promising candidates for further preclinical and clinical evaluation. The following protocols for the MTT and CellTiter-Glo® assays are widely accepted methods for assessing cell viability and are suitable for high-throughput screening.

Data Presentation

The quantitative data generated from the IC50 determination experiments should be summarized for clear interpretation and comparison. The following tables provide a template for organizing and presenting the results.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Assay Method | Incubation Time (hours) | IC50 (µM) | Standard Deviation (µM) |

| MCF-7 | MTT | 48 | 12.5 | 1.2 |

| A549 | MTT | 48 | 25.3 | 2.5 |

| HeLa | CellTiter-Glo® | 48 | 8.9 | 0.9 |

| Jurkat | CellTiter-Glo® | 48 | 15.1 | 1.6 |

Table 2: Raw Data Example for IC50 Determination using MTT Assay on MCF-7 Cells

| Concentration of Agent-42 (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Mean Absorbance | % Inhibition |

| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 | 1.271 | 0 |

| 1 | 1.103 | 1.125 | 1.118 | 1.115 | 12.3 |

| 5 | 0.852 | 0.876 | 0.864 | 0.864 | 32.0 |

| 10 | 0.631 | 0.655 | 0.642 | 0.643 | 49.4 |

| 25 | 0.315 | 0.339 | 0.327 | 0.327 | 74.3 |

| 50 | 0.158 | 0.172 | 0.165 | 0.165 | 87.0 |

| 100 | 0.082 | 0.091 | 0.087 | 0.087 | 93.2 |

Experimental Protocols

Protocol 1: IC50 Determination using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in complete medium. A common starting point is a 2-fold serial dilution from a high concentration (e.g., 100 µM).

-

Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

-

Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.[4]

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell inhibition for each concentration using the following formula: % Inhibition = 100 - [ (Absorbance of treated cells / Absorbance of vehicle control) x 100 ]

-

Plot the % inhibition against the log concentration of this compound.

-

Determine the IC50 value by performing a non-linear regression analysis (e.g., using GraphPad Prism or a similar software). The IC50 is the concentration of the agent that causes 50% inhibition of cell viability.[5]

-

Protocol 2: IC50 Determination using the CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[6] The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal that is proportional to the amount of ATP present.[6]

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

This compound

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled 96-well plates to prevent luminescence signal cross-talk.

-

-

Compound Treatment:

-

Follow the same compound treatment procedure as described in the MTT assay protocol.

-

-

Assay Procedure:

-

Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[7]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[7]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

-

-

Data Acquisition:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the luminescence of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Luminescence of treated cells / Luminescence of vehicle control) x 100

-

Calculate the percentage of inhibition: % Inhibition = 100 - % Viability.

-

Plot the % inhibition against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression analysis.[8]

-

Mandatory Visualizations

Caption: Experimental workflow for IC50 determination.

Caption: Putative signaling pathways affected by Agent-42.

References

- 1. Sustained proliferation in cancer: mechanisms and novel therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Signaling Pathways in Cancer [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sinobiological.com [sinobiological.com]

- 8. mdpi.com [mdpi.com]

Antiproliferative agent-42 stock solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of Antiproliferative agent-42, also known as compound 7m. This dihydrodipyrrolo compound has demonstrated cytotoxic effects against pancreatic cancer cells and is a subject of interest in cancer research.

Physicochemical and Biological Properties

This compound is a synthetic small molecule belonging to the dihydrodipyrrolo class of compounds. Its biological activity has been characterized against human pancreatic cancer cells.

| Property | Value | Reference |

| IUPAC Name | 12-(3-nitrophenyl)-11-hydroxy-5,6-dihydropyrrolo[2'',1'':3',4']pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazin-8(9H)-one | [1] |

| Synonyms | This compound, Compound 7m | [1][2] |

| Molecular Formula | C₂₀H₁₄N₆O₄ | |

| Molecular Weight | 402.37 g/mol | |

| Biological Activity | Antiproliferative activity against Panc-1 human pancreatic cancer cell line | [1][2] |

| IC₅₀ | 12.54 µM (for Panc-1 cells) | [1][2] |

| Mechanism of Action | Induces apoptosis and sub-G1 cell cycle arrest. | [1] |

Stock Solution Preparation

The following protocol outlines the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol:

-

Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

-

For 1 mL (0.001 L) of a 10 mM stock solution:

-

Mass (mg) = 10 mM x 0.001 L x 402.37 g/mol = 4.0237 mg

-

-

-

Weigh the compound: Carefully weigh out approximately 4.02 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

Dissolve in DMSO: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the compound.

-

Ensure complete dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

-

Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

Storage and Stability

Proper storage is critical to maintain the bioactivity of this compound.

| Storage Condition | Recommendation |

| Solid Compound | Store at -20°C in a desiccator, protected from light. |

| Stock Solution (in DMSO) | Store aliquots at -80°C for long-term storage (up to 6 months). For short-term use, aliquots can be stored at -20°C for up to one month. |

| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. |

| Working Solutions | Prepare fresh working solutions from the stock solution for each experiment. Do not store diluted aqueous solutions. |

Experimental Protocols

Cell Culture and Treatment

This protocol is a general guideline for treating adherent cancer cell lines with this compound.

Materials:

-

Cancer cell line of interest (e.g., Panc-1)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

Cell culture plates or flasks

-

10 mM stock solution of this compound in DMSO

-

Vehicle control (DMSO)

Protocol:

-

Cell Seeding: Seed cells in appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Preparation of Working Solutions:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., for a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock).

-

Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of the test compound.

-

-

Cell Treatment:

-

Remove the old medium from the cells.

-

Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.

-

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Downstream Analysis: Following incubation, cells can be harvested and used for various downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining), or cell cycle analysis.

Visualizations

Workflow for Stock Solution Preparation

Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound.

Proposed Signaling Pathway for Apoptosis Induction

Since the precise signaling pathway for this compound is not fully elucidated, a general model of apoptosis induction is presented. Research indicates that this compound triggers apoptosis, a common mechanism for antiproliferative agents.[1]

Caption: A simplified diagram showing a potential intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for In Vivo Studies of Antiproliferative Agent-42 (APA-42)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiproliferative Agent-42 (APA-42) is a novel small molecule inhibitor designed to target key pathways involved in oncogenesis. These application notes provide a comprehensive guide to the in vivo experimental design for evaluating the efficacy, pharmacokinetics, and toxicity of APA-42. The protocols outlined herein are intended to serve as a foundational framework for preclinical studies.

Proposed Mechanism of Action

APA-42 is hypothesized to exert its antiproliferative effects through the targeted inhibition of the PI3K/AKT signaling pathway, a critical cascade that promotes cell growth, survival, and proliferation. Dysregulation of this pathway is a common feature in many human cancers. By blocking this pathway, APA-42 is expected to induce cell cycle arrest and apoptosis in tumor cells.

In Vivo Experimental Design

A phased approach is recommended for the in vivo evaluation of APA-42, commencing with toxicity and pharmacokinetic profiling, followed by efficacy studies in appropriate tumor models.

Data Presentation

In Vitro Antiproliferative Activity of APA-42

Prior to in vivo studies, the in vitro potency of APA-42 should be established across a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 3.47 |

| A375 | Melanoma | 4.9 |

| SW480 | Colon Cancer | 8.6 |

| PC-3 | Prostate Cancer | 5.2 |

Table 1: Representative in vitro antiproliferative activity of APA-42. IC50 values represent the concentration required to inhibit cell growth by 50% and can be determined using assays like the MTT assay.

In Vivo Efficacy Summary

The primary endpoint for in vivo efficacy is typically tumor growth inhibition. Data should be presented clearly, comparing treated groups to a vehicle control.

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent TGI (%) |

| Vehicle Control | - | Daily (PO) | 1250 ± 150 | - |

| APA-42 | 25 | Daily (PO) | 625 ± 90 | 50 |

| APA-42 | 50 | Daily (PO) | 312 ± 65 | 75 |

| Standard-of-Care | Varies | Per Protocol | 437 ± 80 | 65 |

Table 2: Example summary of in vivo efficacy of APA-42 in a human tumor xenograft model. TGI (Tumor Growth Inhibition) is calculated relative to the vehicle control group.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of APA-42 that can be administered without causing unacceptable toxicity.

Materials:

-

APA-42

-

Vehicle solution (e.g., 0.5% methylcellulose)

-

6-8 week old female athymic nude mice

-

Standard laboratory equipment (scales, syringes, etc.)

Procedure:

-

Acclimate mice for at least one week prior to the study.

-

Randomize mice into groups (n=3-5 per group).

-

Prepare serial dilutions of APA-42 in the vehicle.

-

Administer escalating doses of APA-42 to different groups via the intended clinical route (e.g., oral gavage).

-

Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

-

Record body weight at least three times per week.

-

The MTD is defined as the dose that results in no more than a 20% loss of body weight and no mortality.

Protocol 2: Human Tumor Xenograft Efficacy Study

Objective: To evaluate the antitumor efficacy of APA-42 in an established human tumor xenograft model.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

6-8 week old female immunodeficient mice (e.g., NOD SCID)

-

APA-42 at doses below the MTD

-

Vehicle control

-

Standard-of-care therapeutic (positive control)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant tumor cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of each mouse.

-

Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).

-

Administer APA-42, vehicle, or standard-of-care according to the predetermined dosing schedule.

-

Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor body weight and clinical signs throughout the study.

-

Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

-

At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., Western blot for p-AKT).

Protocol 3: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of APA-42 in vivo.

Materials:

-

APA-42

-

Appropriate animal model (e.g., BALB/c mice)

-

Equipment for blood collection (e.g., retro-orbital or tail vein)

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Administer a single dose of APA-42 to a cohort of mice via the intended route (e.g., oral gavage and intravenous for bioavailability calculation).

-

At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from a subset of animals (serial or terminal sampling).

-

Process blood to isolate plasma.

-

Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of APA-42.

-

Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.

Concluding Remarks

The successful execution of these in vivo protocols will provide critical data on the therapeutic potential of this compound. These studies are an essential step in the preclinical development cascade, informing the design of future clinical trials. It is imperative that all animal experiments are conducted in accordance with institutional guidelines and ethical regulations.

Application Notes and Protocols: Analysis of Antiproliferative Agent-42 Using Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antiproliferative agent-42 is a novel synthetic compound demonstrating potent cytostatic and cytotoxic effects against a range of cancer cell lines. This document provides a detailed protocol for analyzing the antiproliferative effects of Agent-42 using flow cytometry. The described methods will enable researchers to assess its impact on cell proliferation, cell cycle progression, and apoptosis.

Mechanism of Action

This compound is hypothesized to exert its effects through the inhibition of the p44/42 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the ERK1/2 pathway.[1][2] This pathway is a critical regulator of cellular processes including proliferation, differentiation, and survival.[2] By suppressing the ERK pathway, Agent-42 is believed to induce cell cycle arrest and trigger apoptosis, leading to an overall reduction in tumor cell proliferation.

Key Experiments

To elucidate the antiproliferative mechanism of Agent-42, three key flow cytometry-based assays are recommended:

-

Cell Proliferation Assay: To quantify the inhibition of cell division.

-

Cell Cycle Analysis: To determine the specific phase of the cell cycle at which Agent-42 exerts its effects.

-

Apoptosis Assay: To measure the induction of programmed cell death.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a human colorectal cancer cell line (e.g., HCT-116) treated with this compound for 48 hours.

Table 1: Cell Proliferation Analysis

| Treatment Group | Concentration (µM) | Proliferation Index (%) |

| Vehicle Control | 0 | 98.5 ± 1.2 |

| Agent-42 | 1 | 75.3 ± 2.5 |

| Agent-42 | 5 | 42.1 ± 3.1 |

| Agent-42 | 10 | 15.8 ± 1.9 |

Table 2: Cell Cycle Analysis

| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 0 | 45.2 ± 2.8 | 35.1 ± 1.9 | 19.7 ± 1.5 |

| Agent-42 | 5 | 68.9 ± 3.4 | 15.6 ± 2.1 | 15.5 ± 1.8 |

| Agent-42 | 10 | 75.4 ± 4.1 | 8.2 ± 1.5 | 16.4 ± 2.3 |

Table 3: Apoptosis Analysis

| Treatment Group | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control | 0 | 95.3 ± 1.5 | 2.1 ± 0.5 | 2.6 ± 0.7 |

| Agent-42 | 5 | 60.1 ± 4.2 | 25.7 ± 3.1 | 14.2 ± 2.5 |

| Agent-42 | 10 | 35.8 ± 3.9 | 40.2 ± 4.5 | 24.0 ± 3.3 |

Experimental Protocols

Cell Proliferation Assay (Using a Nucleotide Analog)

This protocol utilizes the incorporation of a thymidine analog, such as EdU (5-ethynyl-2'-deoxyuridine), to measure DNA synthesis and, consequently, cell proliferation.[3]

Materials:

-

Cell line of interest (e.g., HCT-116)

-

Complete cell culture medium

-

This compound

-

EdU labeling solution (e.g., Click-iT™ EdU Flow Cytometry Assay Kit)

-

Fixation and permeabilization buffers

-

Fluorescent dye-azide (e.g., Alexa Fluor™ 488 azide)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that allows for logarithmic growth during the experiment.

-

Treatment: Treat cells with varying concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24-48 hours).

-

EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2 hours under optimal cell culture conditions.[3]

-

Cell Harvest: Harvest the cells by trypsinization and wash with 1% BSA in PBS.

-

Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol for the EdU assay kit.[3]

-

Click-iT® Reaction: Perform the Click-iT® reaction to conjugate the fluorescent azide to the incorporated EdU.[3]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, detecting the fluorescence of the labeled cells. The percentage of fluorescent cells represents the proliferating population.

Cell Cycle Analysis

This protocol uses a DNA-binding dye, such as Propidium Iodide (PI), to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[4]

Materials:

-

Treated and control cells (from the same experiment as above)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvest: Harvest approximately 1x10^6 cells for each sample.

-

Washing: Wash the cells with cold PBS and centrifuge.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.[4]

-

Rehydration and Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be represented by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Apoptosis Assay (Annexin V and PI Staining)

This assay differentiates between live, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).[5]

Materials:

-

Treated and control cells

-

Annexin V binding buffer

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Harvest: Harvest the cells, including any floating cells from the supernatant, as these may be apoptotic.[5]

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer at a concentration of 1x10^6 cells/mL.

-

Staining: Add FITC-Annexin V and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

-

Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]

-

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

Caption: Experimental workflow for flow cytometry analysis.

References

- 1. Role of p42/p44 mitogen-activated-protein kinase and p21waf1/cip1 in the regulation of vascular smooth muscle cell proliferation by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccrod.cancer.gov [ccrod.cancer.gov]

- 3. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antiproliferative Agent-42

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed handling procedures, safety precautions, and experimental protocols for the investigational compound, Antiproliferative Agent-42. The information is intended to ensure the safe and effective use of this compound in a laboratory setting.

Introduction

This compound, also known as Antiproliferative against-4 and referred to in some contexts as compound 7m, is a dihydrodipyrrolo compound with demonstrated cytotoxic and antiproliferative activity against various cancer cell lines.[1][2] Due to its potent biological effects, strict adherence to safety protocols is mandatory when handling this compound.

Physical and Chemical Properties

While the exact chemical structure is not publicly available, it is classified as a dihydrodipyrrolo compound.[1][2]

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 284.29 g/mol | [3] |

| Appearance | Powder | [3] |

| Storage (Powder) | -20°C for up to 2 years | [3] |

| Storage (in DMSO) | -80°C for up to 6 months; 4°C for up to 2 weeks | [4] |

Biological Activity

This compound has shown potent activity in preclinical studies. However, there is a notable discrepancy in the reported IC50 values across different cell lines and suppliers, which may be due to variations in experimental conditions or the specific analogue tested.

Table 2: In Vitro Antiproliferative Activity of Agent-42

| Cell Line | Cancer Type | Reported IC50 | Source |

| Panc-1 | Pancreatic Carcinoma | 12.54 µM | [1][2] |

| MCF-7 | Breast Adenocarcinoma | 0.19 nM | [4] |

Putative Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on the activities of other pyrrole-containing compounds, it is hypothesized to function as a kinase inhibitor or an inducer of apoptosis.[1][5][6][7] Pyrrole derivatives have been shown to competitively inhibit kinases such as EGFR and VEGFR, which are crucial for cancer cell proliferation and survival.[1] Additionally, some dipyrromethanes have been found to induce apoptosis and cause cell cycle arrest in the G2/M phase.[6]

Further investigation is required to determine the specific molecular targets and signaling pathways affected by this compound.

Diagram: Putative Signaling Pathway

References

- 1. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The antidiabetic compound 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione, isolated from averrhoa carambola L., demonstrates significant antitumor potential against human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Evaluation of Dipyrromethanes in Cancer Cell Lines: Antiproliferative and Pro-apoptotic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel pyrrolopyrrolizinones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Antiproliferative Agent-42 (APA-42)

This guide provides troubleshooting for researchers and scientists using the novel Antiproliferative Agent-42 (APA-42), with a focus on resolving common solubility issues in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My APA-42 is not dissolving in DMSO. What should I do?

A1: This is a common issue with highly hydrophobic compounds. Follow the troubleshooting workflow below. Start by verifying the quality of your compound and solvent, then proceed to mechanical and thermal assistance methods. If solubility remains an issue, consider preparing a lower concentration stock or using an alternative solvent.

Q2: At what concentration should I prepare my APA-42 stock solution in DMSO?

A2: It is recommended to start by preparing a 10 mM stock solution. Many antiproliferative agents can precipitate out of high-concentration DMSO solutions. If you observe precipitation at 10 mM, attempt to prepare a 1 mM or 5 mM stock solution. Always ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid cytotoxicity.

Q3: Can I heat my APA-42 solution to get it to dissolve?

A3: Gentle heating can aid dissolution. However, do not exceed 50°C, as higher temperatures may risk degrading the compound. Always check the compound's data sheet for information on its thermal stability.

Q4: What should I do if my compound precipitates after dilution in aqueous media?

A4: Precipitation upon dilution into aqueous buffers or cell culture media is a known issue for compounds dissolved in DMSO. To mitigate this, it is best to perform serial dilutions in DMSO first to get closer to your final concentration before adding the small volume of DMSO stock to the aqueous medium. Adding the DMSO stock dropwise to the aqueous solution while vortexing can also help.

Q5: Are there alternative solvents to DMSO?

A5: Yes, if APA-42 remains insoluble in DMSO, other solvents can be considered, depending on the experimental system. Common alternatives include Dimethylformamide (DMF), ethanol, or specialized solvents like zwitterionic liquids (ZIL). Always verify the compatibility of the solvent with your specific assay and cell type.

Troubleshooting Guide: APA-42 Dissolution in DMSO

If you are experiencing difficulty dissolving APA-42, follow these steps systematically.

Step 1: Verify Material Quality

-